Isotripiperidein
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
482-59-7 |
|---|---|
Molecular Formula |
C15H27N3 |
Molecular Weight |
249.39g/mol |
IUPAC Name |
1,3,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane |
InChI |
InChI=1S/C15H27N3/c1-3-10-17-13(7-1)12-6-5-9-16-15(12)18-11-4-2-8-14(17)18/h12-16H,1-11H2 |
InChI Key |
BJPDKJGEOOTNHF-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C3CCCNC3N4C2CCCC4 |
Canonical SMILES |
C1CCN2C(C1)C3CCCNC3N4C2CCCC4 |
Origin of Product |
United States |
Historical Context and Discovery of Isotripiperidein in Chemical Science
Early Investigations into Piperideine Chemistry and Oligomerization Phenomena
The roots of isotripiperidein research are intertwined with the early exploration of piperidine (B6355638) and its derivatives. Piperidine itself, a six-membered heterocyclic amine, was first reported in the mid-19th century by Thomas Anderson and Auguste Cahours, who isolated it from piperine, a compound found in black pepper wikipedia.orgillinois.eduijnrd.org. The subsequent elucidation of piperidine's structure, a process that involved significant debate and the application of new analytical methods like exhaustive methylation by chemists such as August Hofmann, laid the groundwork for understanding related compounds illinois.edu.
Piperideine, specifically Δ1-piperideine (also known as 2,3,4,5-tetrahydropyridine), emerged as a key precursor in the study of alkaloid biosynthesis and chemical transformations semanticscholar.orgscispace.comorgsyn.orgcdnsciencepub.com. Early chemical investigations noted the propensity of piperideine to undergo self-condensation and oligomerization reactions, particularly in the presence of bases or under specific solvent conditions orgsyn.orgodu.eduresearchgate.net. This tendency to form trimers, collectively referred to as tripiperideins, became a subject of study, revealing the formation of distinct isomeric species.
Identification and Isolation of this compound and Related Species
The oligomerization of piperideine leads to the formation of various trimers, including α-tripiperidein, β-tripiperidein, and this compound. These compounds arise from the condensation of three piperideine units orgsyn.orgbnmrz.org. This compound, in particular, was identified as a product of piperideine trimerization and self-condensation semanticscholar.orgorgsyn.orgjournals.co.za.
The isolation of these trimers typically involved chromatographic separation and crystallization techniques. For instance, this compound has been obtained through careful isolation procedures, often from reaction mixtures involving piperideine derivatives orgsyn.orgjournals.co.zaacs.org. The related trimers, α-tripiperidein and β-tripiperidein, have also been characterized, with specific melting points recorded for these isomers, aiding in their differentiation orgsyn.org.
Evolution of Understanding Regarding the Relationship Between this compound and Other Piperideine Trimers
A significant advancement in understanding the relationship between this compound and its isomers, α-tripiperidein and β-tripiperidein, came with the application of advanced spectroscopic techniques. The seminal work by H. Kessler, H. Moehrle, and G. Zimmermann in 1977 was pivotal in this regard acs.org. Their research employed Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to meticulously determine the configuration and conformation of these three piperideine trimers semanticscholar.orgacs.orgbnmrz.org.
This detailed spectroscopic analysis allowed chemists to distinguish between the closely related structures of α-, β-, and this compound. By analyzing the chemical shifts and coupling patterns in the ¹³C NMR spectra, researchers could elucidate the specific arrangement of atoms and the spatial orientation of these molecules, thereby clarifying their structural relationships and the nuances of their formation pathways. This research provided a critical foundation for further studies into the chemistry and potential biological roles of these piperidine oligomers.
Contributions of Pioneering Research Groups to this compound Characterization
The characterization of this compound and its related trimers owes much to the dedicated efforts of several research groups. The work of H. Kessler, H. Moehrle, and G. Zimmermann at the University of Regensburg stands out for its comprehensive spectroscopic analysis, particularly their use of ¹³C NMR to define the structures and conformational aspects of these compounds semanticscholar.orgacs.orgbnmrz.org. Their findings were instrumental in establishing a clear understanding of the distinctions between the various piperideine trimers.
Earlier contributions also played a role; for example, Schopf was noted for his synthetic work involving the condensation of Δ1-piperideine, which led to the formation of this compound, underscoring the synthetic accessibility of these molecules journals.co.za. These foundational studies, spanning synthesis and advanced spectroscopic characterization, paved the way for a deeper appreciation of piperideine oligomer chemistry.
Data Tables
Chemical Synthesis and Reaction Pathways of Isotripiperidein
Methodologies for De Novo Chemical Synthesis of Isotripiperidein
De novo synthesis refers to the construction of complex molecules from simple, commercially available starting materials. youtube.comslideshare.netlibretexts.org Several methods have been developed for the synthesis of this compound, each with distinct precursors and reaction conditions.
A common method for synthesizing this compound involves the dehydrohalogenation of N-chloropiperidine. orgsyn.orgodu.edu This process typically begins with the chlorination of piperidine (B6355638). orgsyn.org Piperidine is treated with a chlorinating agent, such as calcium hypochlorite, in the presence of acetic acid at low temperatures (below 0°C) to form N-chloropiperidine. orgsyn.orgorgsyn.org
The crude N-chloropiperidine is then subjected to dehydrohalogenation using a strong base, such as potassium hydroxide (B78521) in absolute ethanol, under reflux conditions. orgsyn.orgorgsyn.org This step generates the highly reactive intermediate, Δ¹-piperideine. odu.eduresearchgate.net In the absence of a sufficient amount of base or with inadequate stirring, the Δ¹-piperideine intermediate undergoes self-condensation and rearrangement to form this compound. orgsyn.org The reaction should be carefully controlled to avoid the rapid decomposition of N-chloropiperidine. orgsyn.orgorgsyn.org
Table 1: Synthesis of this compound from N-Chloropiperidine
| Step | Reactants | Reagents | Key Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Piperidine | Calcium hypochlorite, Acetic acid | Cooled to 0° to -5°C | N-Chloropiperidine |
Synthesis from 1-Formyl-2-methoxypiperidine
Another synthetic route to this compound starts from 1-formyl-2-methoxypiperidine. In this method, 1-formyl-2-methoxypiperidine is refluxed with methanolic hydrochloric acid. prepchem.com During this process, a mixture of formic acid methyl ester and methanol (B129727) is distilled off. prepchem.com
The remaining residue is then treated with a solution of potassium hydroxide in methanol and refluxed for several hours. prepchem.com This basic workup leads to the formation of this compound, which can be isolated with a high yield, reportedly around 80.1%. prepchem.com
Table 2: Synthesis of this compound from 1-Formyl-2-methoxypiperidine
| Step | Reactants | Reagents | Key Conditions | Yield |
|---|---|---|---|---|
| 1 | 1-Formyl-2-methoxypiperidine | Methanolic HCl | Reflux for 4 hours, Distillation at 30-50°C | - |
Exploration of Reaction Conditions Influencing this compound Yield and Selectivity
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. youtube.comfiveable.mechim.it In the synthesis from N-chloropiperidine, the amount of base is crucial. Insufficient potassium hydroxide can lead to the formation of this compound instead of the desired α-tripiperideine. orgsyn.orgorgsyn.org Vigorous stirring is also necessary to ensure proper mixing and prevent side reactions. orgsyn.org The temperature must be carefully controlled during the preparation of N-chloropiperidine to prevent its decomposition. orgsyn.orgorgsyn.org
In the synthesis from 1-formyl-2-methoxypiperidine, the duration of the reflux and the molar ratios of the reactants are key factors. A four-hour reflux with a specific molar ratio of methanolic HCl to the starting material, followed by a four-hour reflux with potassium hydroxide, has been shown to produce a high yield of this compound. prepchem.com The choice of solvent and the method of work-up also play a significant role in the final product yield and purity.
Self-Condensation and Rearrangement Pathways of Piperideine Leading to this compound
This compound is one of the trimeric forms that arise from the self-reaction of Δ¹-piperideine. orgsyn.orgnottingham.ac.uk This process involves a series of condensation and rearrangement reactions.
Δ¹-Piperideine is a highly reactive molecule that spontaneously undergoes dimerization and trimerization in aqueous solutions. nottingham.ac.ukcdnsciencepub.com In aqueous solutions at a pH between 6 and 8, Δ¹-piperideine readily dimerizes to form tetrahydroanabasine. cdnsciencepub.com This dimerization is a key step in the formation of more complex alkaloids. mdpi.com
The trimerization of Δ¹-piperideine can lead to different isomers, including α-tripiperideine and this compound. orgsyn.orgcdnsciencepub.com this compound is considered a product of the self-condensation of Δ¹-piperideine. orgsyn.org The all-trans isomer of this compound has been proposed as a starting point in the biosynthesis of certain lupine alkaloids. cdnsciencepub.com The equilibrium between these different forms is dynamic and can be influenced by various factors.
The pH of the reaction medium has a significant influence on the trimerization and isomerization of piperideine. In the absence of a base, the initially formed trimer, α-tripiperidein, can rearrange to the more stable this compound. orgsyn.org However, in the presence of a base, such as potassium hydroxide, α-tripiperidein is stable for extended periods. orgsyn.org
The interconversion between Δ¹-piperideine and its tautomer, 2-piperideine, is also a critical process that can be influenced by the environment. mdpi.com This isomerization is a prerequisite for the dimerization and subsequent trimerization reactions. mdpi.com Studies have suggested that the dimerization reaction can proceed spontaneously under both neutral and acidic conditions, leading to different stereoisomers of the piperideine dimer. mdpi.comresearchgate.net The pH can also affect the rate of cis-trans isomerization in related cyclic compounds, which in turn can influence their self-assembly and folding. nih.gov
Equilibrium Dynamics Between Δ¹-Piperideine, Tetrahydroanabasine, and this compound
Photochemical Routes to this compound and Related Derivatives
The synthesis of this compound and its derivatives through photochemical means primarily involves the light-induced reactions of N-nitrosodialkylamines, particularly N-nitrosopiperidine, in acidic environments. cdnsciencepub.comcdnsciencepub.com This approach utilizes light energy to initiate specific chemical transformations that are not readily achievable through thermal methods. numberanalytics.com The photochemical behavior of N-nitrosamines is a subject of significant interest due to the generation of reactive nitrogen-centered radicals that can lead to the formation of new carbon-nitrogen bonds. acs.org
Photolysis of N-Nitrosodialkylamines in the Context of this compound Formation
The photolysis of N-nitrosodialkylamines in the presence of acid is a key method for producing a variety of nitrogen-containing compounds. cdnsciencepub.com Research has demonstrated that N-nitrosodialkylamines, which are generally stable to irradiation in neutral solutions, undergo photodecomposition when an acid is present. cdnsciencepub.comcdnsciencepub.com
A notable example is the photolysis of N-nitrosopiperidine in an aqueous solution of hydrochloric acid. cdnsciencepub.com Irradiation of this solution with an ultraviolet lamp leads to the disappearance of the characteristic N-nitrosamine absorption around 340 mμ. cdnsciencepub.com The reaction yields two primary products: 2-piperidonoxime and this compound. cdnsciencepub.com Similarly, when the photoreaction of N-nitrosopiperidine is conducted in methanol with hydrochloric acid, the same two products are formed. cdnsciencepub.com However, if the reaction is carried out in the presence of an olefin like cyclohexene, the pathway is diverted to form a 1:1 adduct, and this compound is not detected. cdnsciencepub.com
The formation of this compound is a specific outcome of the photolytic decomposition of N-nitrosopiperidine under acidic conditions. cdnsciencepub.comcdnsciencepub.com The process involves the homolytic fission of the N-N bond, a reaction that can be initiated thermally at high temperatures or photochemically under milder conditions. sci-hub.se
Table 1: Products from the Photolysis of N-Nitrosopiperidine in Acidic Solution
| Precursor | Reaction Conditions | Products | Reference |
|---|---|---|---|
| N-Nitrosopiperidine | Aqueous HCl, UV irradiation | 2-Piperidonoxime, this compound | cdnsciencepub.com |
| N-Nitrosopiperidine | Methanol, HCl, UV irradiation | 2-Piperidonoxime, this compound | cdnsciencepub.com |
Mechanistic Considerations of Photodecomposition Pathways
The mechanism of N-nitrosamine photolysis in acidic solution has been a subject of extensive study. It is widely accepted that the reaction proceeds through the formation of a protonated N-nitrosamine species. acs.orgnih.gov The nature of the solvent (protic or aprotic) can influence the site of protonation. acs.orgnih.gov In protic solvents like aqueous acid, protonation is believed to occur at the oxygen atom of the nitroso group. acs.orgnih.gov
Upon absorption of UV light, the protonated N-nitrosamine is excited to a singlet state. cdnsciencepub.com This excited state undergoes homolytic cleavage of the N-N bond, leading to the formation of an aminium radical cation and nitric oxide (NO). acs.orgacs.org This primary photoprocess is central to the subsequent reactions that form the final products. cdnsciencepub.com
Recombination: The intermediates can recombine to form amidoximes. For instance, the formation of 2-piperidonoxime from N-nitrosopiperidine is an example of this pathway. cdnsciencepub.com
Dimerization of [NOH]: The unstable hyponitrous acid monomer ([NOH]) can dimerize to form the more stable hyponitrous acid. cdnsciencepub.com
Hydrolysis or Polymerization: The alkylideneimine can undergo hydrolysis or polymerization. cdnsciencepub.com
The formation of this compound is a more complex process that arises from these reactive intermediates. While the precise mechanism for its formation is not fully detailed in the reviewed literature, it is a confirmed product alongside the corresponding amidoxime (B1450833) in the photolysis of N-nitrosopiperidine. cdnsciencepub.com The generation of the piperidinium (B107235) radical from the photoexcited N-nitrosopiperidine-acid complex is a critical first step. cdnsciencepub.com
Biosynthetic Pathways and Role of Isotripiperidein
Mechanistic Hypotheses for Isotripiperidein Involvement in Quinolizidine (B1214090) Alkaloid Biosynthesis
This compound as a Potential Precursor for Sparteine-like and Matrine-like Alkaloidsthis compound, or closely related trimeric piperidine (B6355638) structures, are hypothesized to be direct or indirect precursors for complex quinolizidine alkaloids such as sparteine (B1682161) and matrinecdnsciencepub.comresearchgate.net. The proposed biosynthetic pathways suggest that these trimeric intermediates undergo further cyclization, rearrangements, and oxidation steps to form the characteristic tetracyclic structure of sparteine-like alkaloids and the related structures of matrine-like alkaloidsrsc.orgcdnsciencepub.com. The precise sequence of these transformations, including the enzymes involved in shaping the final alkaloid architecture from this compound, remains an active area of researchrsc.orgcdnsciencepub.com.
Data Tables
Table 1: Key Precursors and Intermediates in this compound-related Alkaloid Biosynthesis
| Precursor/Intermediate | Derived From | Key Transformation | Role in Alkaloid Biosynthesis | Associated Alkaloids |
| L-Lysine | Primary Amino Acid | Decarboxylation | Initial C5 nitrogen source | All lysine-derived alkaloids |
| Cadaverine (B124047) | L-Lysine | Oxidative deamination, Cyclization | Forms Δ¹-piperideine | Quinolizidine alkaloids, Piperidine alkaloids |
| Δ¹-Piperideine | Cadaverine | Dimerization, Trimerization | Building block for complex alkaloids | Quinolizidine alkaloids, Sparteine, Matrine |
| This compound | Δ¹-Piperideine (Trimer) | Further cyclization, Rearrangement | Intermediate scaffold | Sparteine-like, Matrine-like alkaloids |
Table 2: Proposed Biosynthetic Steps and Mechanisms
| Step | Reactant(s) | Product(s) | Proposed Mechanism/Enzyme | Notes |
| 1 | L-Lysine | Cadaverine | Enzymatic decarboxylation (Lysine Decarboxylase) | Essential first step in pathway nih.govresearchgate.netrsc.org. |
| 2 | Cadaverine | 5-Aminopentanal (B1222117), then Δ¹-Piperideine | Oxidative deamination (e.g., Copper Amine Oxidase) followed by spontaneous cyclization | Δ¹-Piperideine is a key cyclic imine intermediate researchgate.netresearchgate.net. |
| 3 | Δ¹-Piperideine | Dimeric Piperidine Structures | Dimerization (e.g., Michael addition) | Can occur non-enzymatically or enzymatically researchgate.net. |
| 4 | Dimeric Piperidine | This compound (Hypothesized Trimer) | Oligomerization/Cyclization | Forms a complex scaffold for QAs cdnsciencepub.com. |
| 5 | This compound | Sparteine-like/Matrine-like Alkaloid Precursors | Further cyclization, rearrangement, oxidation | Elaboration into final alkaloid structures rsc.orgcdnsciencepub.com. |
Compound Names Mentioned:
this compound
L-Lysine
Cadaverine
Δ¹-Piperideine (Delta-1-Piperideine)
Tetrahydroanabasine
Sparteine
Matrine
Ammodendrine
Anagyrine
Multiflorine
Piperine
Coniine
Pelletierine
Evaluation of Precursor Feeding Studies and Their Implications for Biosynthetic Mechanisms
Research into the biosynthesis of Lys-derived alkaloids, including those related to this compound, indicates a pathway originating from lysine (B10760008). Feeding studies have provided crucial insights into the roles of various precursors. Cadaverine, derived from lysine decarboxylation, is readily incorporated into quinolizidine alkaloids like lupanine and sparteine researchgate.net. In contrast, Δ¹-piperideine and tripiperideine exhibit significantly lower incorporation rates into these related alkaloids, suggesting they are not direct intermediates in their biosynthesis researchgate.net. The initial steps of this pathway involve the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination, which yields 5-aminopentanal. This intermediate then spontaneously cyclizes to form the Δ¹-piperideine Schiff base researchgate.netnih.gov. While these studies focus on related alkaloids, they inform the understanding of precursor roles in the broader Lys-derived alkaloid family, including the proposed pathways leading to this compound researchgate.netfrontiersin.org.
| Precursor | Relative Incorporation into Lupanine | Relative Incorporation into Sparteine | Citation |
| Cadaverine | High | High | researchgate.net |
| Δ¹-piperideine | Low (7-60x lower than cadaverine) | Lower (9x lower than cadaverine) | researchgate.net |
| Tripiperideine | Low (7-60x lower than cadaverine) | Not specified | researchgate.net |
Stereochemical Considerations in this compound Biosynthesis
The stereochemistry of this compound and its related alkaloids is a critical aspect of their biosynthesis, largely dictated by the stereoselective formation of piperideine intermediates. The dimerization of Δ¹-piperideine is a key step where stereochemical control is exerted, influencing the final alkaloid structures researchgate.netfrontiersin.orgresearchgate.netrsc.org.
Diastereoselectivity in Piperideine Dimerization and Trimerization
The dimerization of Δ¹-piperideine units is proposed as a central reaction in the biosynthesis of Lys-derived alkaloids. Theoretical studies using density functional theory (DFT) have investigated the energetic viability of different piperideine dimer stereoisomers. These calculations indicate that the formation of (R,R) and (S,S) piperideine dimers proceeds spontaneously under neutral conditions, requiring lower activation energies researchgate.netresearchgate.net. Conversely, the formation of (R,S) and (S,R) piperideine dimers involves higher activation energies, suggesting they are formed more slowly or require specific enzymatic catalysis researchgate.netfrontiersin.orgresearchgate.net. Computational analyses suggest that this compound, a trimer of Δ¹-piperideine, is synthesized from the (R,R)-piperideine dimer researchgate.netfrontiersin.org. While spontaneous dimerization favors homochiral (R,R) and (S,S) dimers, the precise stereochemical outcome in vivo may also involve enzymatic control to ensure the formation of specific downstream products rsc.org.
| Piperideine Dimer Stereoisomer | Energetic Viability (Relative) | Spontaneous Formation | Citation |
| (R,R) | Low activation energy | Yes | researchgate.netfrontiersin.orgresearchgate.net |
| (S,S) | Low activation energy | Yes | researchgate.netfrontiersin.orgresearchgate.net |
| (R,S) | Higher activation energy | No | researchgate.netfrontiersin.orgresearchgate.net |
| (S,R) | Higher activation energy | No | researchgate.netfrontiersin.orgresearchgate.net |
Impact of Stereoisomerism on Downstream Alkaloid Formation
The stereochemistry established during the dimerization and trimerization of piperideine units has a direct impact on the stereochemical configuration of the final this compound molecule and other related alkaloids. The (R,R)-piperideine dimer has been implicated as a direct precursor for this compound researchgate.netfrontiersin.org. Furthermore, this stereoisomer is also recognized as a biosynthetic intermediate for other Lys-derived alkaloids, such as (−)-lupinine researchgate.netfrontiersin.org. Similarly, the (R,S)-piperideine dimer appears to be involved in the synthesis of (+)-epilupinine frontiersin.org. The all-trans isomer of this compound, a trimer of Δ¹-piperideine, has been identified as a potential starting point for the biosynthesis of lupanine. This demonstrates a clear link between the stereochemical outcome of piperideine oligomerization and the specific stereoisomers of downstream alkaloids produced.
| Piperideine Dimer/Trimer Stereoisomer | Implicated Downstream Alkaloid | Notes | Citation |
| (R,R)-piperideine dimer | This compound | Appears to be a precursor | researchgate.netfrontiersin.org |
| (R,R)-piperideine dimer | (−)-lupinine | Biosynthetic intermediate | researchgate.netfrontiersin.org |
| (R,S)-piperideine dimer | (+)-epilupinine | Appears to be a precursor | frontiersin.org |
| All-trans isotripiperideine (trimer) | Lupanine | Identified as a starting point for biosynthesis |
Compound List:
this compound
Δ¹-piperideine
Piperideine
Cadaverine
Lysine
Lupanine
Sparteine
(−)-lupinine
(+)-epilupinine
Tripiperideine
Computational and Theoretical Studies of Isotripiperidein
Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches to Isotripiperidein Reactivity
Quantum Mechanical/Molecular Mechanics (QM/MM) methods are employed to study the reactivity of this compound by treating the chemically active region with quantum mechanics and the surrounding environment with molecular mechanics mpg.denih.govnih.gov. This hybrid approach is particularly useful for understanding reaction mechanisms in complex systems, such as enzymatic reactions, where a localized chemical transformation occurs within a larger molecular environment mpg.denih.govnih.gov. For this compound, QM/MM simulations can elucidate the electronic and steric factors governing its reactions, providing insights into transition states and energy barriers mpg.denih.govnih.gov. These studies can also explore the influence of solvation and specific interactions on reactivity nih.govfrontiersin.org.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone for calculating reaction energetics and identifying transition states for this compound and related compounds ijert.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.gov. DFT methods offer a balance between accuracy and computational cost, making them suitable for exploring complex reaction pathways.
DFT calculations have been instrumental in assessing the energetic viability of the dimerization of Δ¹-piperideine, a proposed precursor to this compound and other lysine-derived alkaloids medkoo.comeverand.commun.canih.gov. Studies have computationally evaluated the energy profiles of these dimerization reactions under various conditions, such as neutral and acidic environments nih.gov. These investigations aim to clarify whether the dimerization proceeds spontaneously or requires enzymatic catalysis, providing crucial data for understanding the biosynthetic pathways of these alkaloids nih.gov. For instance, research has assessed the energetic viability of Δ¹-piperideine dimerization, suggesting it is an exergonic process that may occur without a significant activation barrier under certain conditions frontiersin.orgnih.gov.
DFT calculations can also predict the rates of isomer formation and the stereoselectivity of reactions involving this compound precursors. By analyzing transition states and activation energies, researchers can elucidate the factors that favor the formation of specific stereoisomers during dimerization or cyclization processes ijert.orgnih.govmdpi.com. This predictive capability is vital for understanding the stereochemical outcome of biosynthetic pathways and for designing synthetic routes to specific this compound isomers.
Energetic Viability of Δ¹-Piperideine Dimerization and this compound Formation
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of this compound and related molecular systems nih.govnih.govcecam.orgresearchgate.netbiorxiv.org. These simulations track the movement of atoms over time, providing insights into the flexibility, stability, and preferred conformations of molecules. For this compound, MD can help understand how its three-dimensional structure influences its interactions and reactivity. Studies on similar complex molecules have used MD to analyze conformational changes, identify key residues involved in structural transitions, and assess the stability of different structural states nih.govresearchgate.net.
Theozyme and Docking Simulations Applied to Biosynthetic Mechanisms Involving this compound
Theozyme and docking simulations are computational tools used to model enzyme-ligand interactions and to propose or validate enzymatic mechanisms mdpi.com. Applied to this compound biosynthesis, these methods can help identify potential enzymes involved in its formation, particularly in the proposed dimerization of Δ¹-piperideine, and elucidate the catalytic steps mdpi.comnih.gov. By simulating how hypothetical enzymes might bind and transform precursor molecules, researchers can gain a deeper understanding of the biochemical pathways leading to this compound.
Development and Validation of Computational Models for this compound Structural Prediction
The development and validation of computational models are crucial for accurately predicting the structures and properties of molecules like this compound ijert.orgnih.govmedcraveonline.comarxiv.orgnih.gov. These models, often based on machine learning or advanced quantum chemical methods, are trained on existing data and then tested against experimental results or known structures. Validation processes, such as comparing predicted structures to experimentally determined ones or assessing the accuracy of predicted reaction energies, ensure the reliability of the models nih.govmedcraveonline.comarxiv.org. Such validated models can then be used to predict new structures, reaction pathways, and properties of this compound and related compounds, accelerating research in natural product biosynthesis and medicinal chemistry.
Advanced Analytical Methodologies for Research on Isotripiperidein
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis in Research Contexts
Spectroscopic methods provide indispensable information for identifying and characterizing Isotripieridein, offering insights into its molecular architecture and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, plays a pivotal role in the structural elucidation of Isotripieridein. It allows for the precise determination of the carbon skeleton, the identification of different types of carbon atoms, and the confirmation of stereochemistry, which are critical for understanding its configuration and conformation acs.org. Studies have reported ¹³C NMR data for Isotripieridein, aiding in its definitive identification and comparison with known standards or synthesized analogues acs.orgjournals.co.zaresearchgate.net. NMR spectroscopy has been widely adopted as a primary method for identifying QAs, often superseding older techniques like IR spectroscopy d-nb.infoteb.org.trthieme-connect.com.
Table 5.1.1: Key NMR Spectroscopic Data for Isotripieridein (Representative)
| Technique | Nucleus | Solvent | Key Observations/Assignments | Reference |
| ¹³C NMR | ¹³C | CDCl₃ | Reported chemical shifts for carbon atoms, aiding structural confirmation. | acs.orgresearchgate.net |
| ¹H NMR | ¹H | CDCl₃ | Data reported and reviewed for structural analysis. | thieme-connect.com |
| NMR (general) | N/A | N/A | Used for structural confirmation and comparison with standards. | journals.co.za |
Mass Spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for determining the molecular weight and fragmentation patterns of Isotripieridein, thereby facilitating its molecular characterization researchgate.net. The mass spectrum of Isotripieridein has been reported to exhibit characteristic peaks, including a molecular ion (M⁺) at m/z 249, along with significant fragment ions at m/z 84, 83, 55, and 54 journals.co.za. GC-MS analysis provides further separation and identification capabilities, making it a powerful tool for analyzing complex mixtures containing Isotripieridein nih.gov. MS is often the preferred method in phytochemical studies of QAs due to its sensitivity and specificity teb.org.tr. Advanced MS techniques like Laser Desorption Ionization (LDI) and Fast Atom Bombardment (FAB) can also provide valuable molecular information, including protonated molecular ions ([M+H]⁺), and can be used to study the spatial distribution of QAs in plant tissues d-nb.info.
Table 5.1.2: Key Mass Spectrometric Data for Isotripieridein
| Technique | Ionization Method | Key m/z Values (Isotripiperidein) | Significance | Reference |
| MS | Electron Impact (EI) | 249 (M⁺), 84, 83, 55, 54 | Molecular ion and characteristic fragment ions. | journals.co.za |
| GC-MS | N/A | Available data | Molecular characterization and purity assessment. | nih.gov |
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in Isotripieridein by analyzing the absorption of infrared radiation at specific wavelengths. While its role in QA identification has somewhat diminished with the rise of NMR and MS, IR spectroscopy remains valuable for confirming the presence of key functional groups, such as amine (N-H) stretching vibrations d-nb.infojournals.co.za. The IR spectrum of Isotripieridein has been recorded and utilized for its identification and comparison with related compounds journals.co.za. For instance, differences in IR spectra, such as the presence of a stronger band at 3200-3300 cm⁻¹ (indicating an N-H group), can help distinguish between closely related isomers journals.co.za.
Table 5.1.3: Characteristic IR Absorption Frequencies for Isotripieridein (Representative)
| Wavelength (cm⁻¹) | Functional Group | Significance | Reference |
| 3200-3300 | N-H stretch | Indicates the presence of amine or amide functional groups. | journals.co.za |
| ~1640 | C=O stretch | Characteristic of amide groups (observed in related alkaloids). | journals.co.za |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization
Chromatographic Methods for Separation and Purification in Research
Chromatographic techniques are essential for isolating Isotripieridein from complex natural product mixtures and for assessing its purity in research settings.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical quantification and preparative isolation of Isotripieridein researchgate.net. It allows for the separation of Isotripieridein from other alkaloids based on differences in polarity and affinity to the stationary phase. HPLC is recognized as a convenient method for the preparative isolation of quinolizidine (B1214090) alkaloids d-nb.info. Furthermore, HPLC coupled with Mass Spectrometry (HPLC-MSD) is utilized in synthetic studies, such as those involving novel skeleton flavan-alkaloids, to characterize reaction products, including potential Isotripieridein analogues . HPLC analysis is also employed to monitor reaction progress and conversion rates in biochemical studies nottingham.ac.uk.
Table 5.2.1: Applications of HPLC in Isotripieridein Research
| Application Type | Purpose | Specific Use Case | Reference |
| Analytical | Purity assessment, quantification | Monitoring reaction products, analyzing complex mixtures. | nottingham.ac.uksfu.ca |
| Preparative | Isolation of pure compound | Obtaining sufficient material for further spectroscopic analysis. | d-nb.info |
| Hyphenated | Identification and structural confirmation | Coupled with Mass Spectrometry (HPLC-MSD) for complex samples. |
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis, separation, and identification of Isotripieridein, particularly in the context of biosynthetic pathway investigations . It is a cost-effective and rapid method for monitoring reactions, assessing the purity of fractions, and tracking radioactive labels in precursor feeding studies journals.co.zaresearchgate.net. TLC can be performed on various stationary phases, such as silica (B1680970) gel or aluminum oxide, using different solvent systems to achieve optimal separation cdnsciencepub.com. The identification of spots on TLC plates is often achieved through visualization techniques like UV detection or by spraying with specific reagents, such as iodine vapor cdnsciencepub.com. TLC has been instrumental in isolating and identifying alkaloids, including Isotripieridein, from plant extracts and in verifying the success of purification steps journals.co.zaresearchgate.net.
Table 5.2.2: Applications of TLC in Isotripieridein Research
| Application Type | Purpose | Specific Use Case | Reference |
| Analytical | Separation and identification | Monitoring reaction progress, purity checks, qualitative analysis of extracts. | journals.co.zaresearchgate.net |
| Preparative | Purification of compounds | Isolating specific alkaloids from mixtures. | journals.co.za |
| Biosynthetic | Tracking radiolabeled precursors/metabolites | Investigating metabolic pathways and incorporation of labeled compounds. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
Isotopic Labeling Techniques for Pathway Elucidation
Isotopic labeling studies are fundamental for tracing the biosynthesis of alkaloids, including those related to Isotripieridein. By incorporating stable isotopes into precursor molecules, researchers can follow their metabolic journey through complex biochemical pathways.
Application of Stable Isotopes (e.g., ¹³C, ¹⁵N, ²H) in Precursor Feeding Studies
Stable isotopes such as ¹³C, ¹⁵N, and ²H are invaluable tools for investigating the biosynthetic pathways of alkaloids. In studies concerning quinolizidine alkaloids (QAs), which share biosynthetic roots with compounds like Isotripieridein, labeled precursors such as L-lysine, cadaverine (B124047), and Δ¹-piperideine have been administered to plants rsc.orgrsc.orgresearchgate.netcdnsciencepub.com. These studies aim to map the incorporation of specific atoms from these precursors into the final alkaloid structures, thereby validating or refuting proposed biosynthetic routes rsc.orgrsc.org. For instance, feeding experiments with isotopically labeled compounds have been crucial in understanding the steps from L-lysine to cadaverine, and subsequently to intermediates like Δ¹-piperideine, which can then dimerize or trimerize to form compounds like Isotripieridein rsc.orgnottingham.ac.ukwiley-vch.de. While direct feeding of Isotripieridein itself to definitively prove its role as an intermediate in specific alkaloid biosynthesis has been noted as an area requiring further investigation d-nb.info, the principle of using labeled precursors remains a cornerstone for pathway elucidation in this chemical class rsc.orgrsc.org. These studies provide critical data that helps to distinguish between competing hypotheses regarding the sequence and mechanism of enzymatic reactions involved in alkaloid formation rsc.orgrsc.org.
Analysis of Isotope Incorporation Patterns by NMR and MS
Following precursor feeding studies, the analysis of isotope incorporation patterns is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR, particularly ¹³C NMR, is instrumental in determining the precise location of incorporated stable isotopes within the molecular structure of Isotripieridein acs.org. By analyzing the chemical shifts and coupling patterns of ¹³C-labeled atoms, researchers can map the distribution of the isotope throughout the molecule, providing definitive evidence for specific biosynthetic steps cdnsciencepub.comacs.org. Mass Spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS), plays a crucial role in the detection, identification, and quantification of both unlabeled and isotopically labeled compounds nih.gov. MS provides essential mass-to-charge ratio data that helps in identifying metabolites and assessing the extent of isotopic enrichment, which is vital for quantitative pathway analysis researchgate.netnih.gov. The combination of these techniques allows for a comprehensive understanding of how precursor molecules are metabolized into complex structures like Isotripieridein.
Development and Validation of Research-Specific Analytical Protocols for Isotripieridein
The reliable investigation of Isotripieridein necessitates the development and rigorous validation of specific analytical protocols tailored to its unique chemical properties and the research objectives. These protocols ensure the accuracy, sensitivity, and reproducibility of experimental results.
The development of analytical methods typically involves optimizing sample preparation techniques to efficiently extract and purify Isotripieridein from complex biological matrices. This is often followed by chromatographic separation, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to isolate the target compound from co-occurring substances . Detection and identification are then achieved using spectroscopic methods, with NMR and MS being paramount acs.orgnih.gov. For instance, ¹³C NMR spectroscopy has been specifically applied to determine the configuration and conformation of Isotripieridein acs.org. Furthermore, studies involving related compounds have demonstrated the development of specific protocols, such as HPLC analysis for cadaverine and lysine (B10760008) , underscoring the importance of method development in this field.
Validation of these research-specific protocols is a critical step. This process typically involves assessing key performance parameters such as specificity (ability to measure only the analyte), sensitivity (limit of detection and quantification), accuracy (closeness of measured value to the true value), precision (reproducibility of measurements), and linearity. While detailed validation parameters for Isotripieridein are not extensively detailed in the provided literature, the scientific rigor applied to related alkaloid research implies that such validation is essential for generating trustworthy data, particularly when quantifying isotopic incorporation or identifying metabolites in complex biological systems rsc.orgrsc.orgresearchgate.net.
Compound Names Mentioned:
this compound
Quinolizidine alkaloids (QAs)
Matrine
Lupinine
Cytisine
Ammodendrine
Δ¹-piperideine
Tetrahydroanabasine
Lysine
Cadaverine
α-tripiperideine
Aldotripiperideine
Putrescine
N-methylputrescine
4-methylaminobutanal
N-methyl-1-pyrrolinium cation
Indolizidine
Lycopodium alkaloids
Nitramidine
Epilupinine
Angustifoline
Matrine N-oxide
Camoensidine
Broader Implications and Future Research Directions
Isotripiperidein as a Model System for Imine Oligomerization and Alkaloid Chemistry
This compound serves as a crucial model for understanding the process of imine oligomerization, a fundamental reaction in the biosynthesis of many alkaloids. The formation of this compound from three molecules of Δ¹-piperideine is a prime example of this process. cdnsciencepub.comd-nb.infoscispace.com This trimerization is not only a key step in the biosynthesis of certain alkaloids but also provides a tangible system for studying the chemical principles that govern the reactivity of imines. wiley-vch.deeverand.com The equilibrium between this compound, its monomer (Δ¹-piperideine), and its dimer (tetrahydroanabasine) offers a dynamic system to investigate the factors influencing these transformations. wiley-vch.deeverand.com
The structure and reactivity of this compound are central to understanding the broader landscape of alkaloid chemistry. It is considered a stable, protected form of tetrahydroanabasine, another important alkaloid precursor, and its formation is a key branch point in the metabolic pathways leading to a diverse array of piperidine (B6355638) and quinolizidine (B1214090) alkaloids. wiley-vch.deeverand.com The study of its formation and subsequent conversions provides a roadmap for tracing the intricate biosynthetic networks within plants.
Potential for this compound in Biomimetic Synthesis Strategies
The structure of this compound has inspired biomimetic synthesis strategies, which aim to replicate nature's efficient methods for constructing complex molecules. wiley-vch.deeverand.com By understanding the spontaneous and enzyme-catalyzed reactions that lead to this compound, chemists can design synthetic routes that are more efficient and selective. The trimerization of Δ¹-piperideine to form this compound is a reaction that can occur under mild, biomimetic conditions, highlighting the potential for developing environmentally benign synthetic methods. wiley-vch.deeverand.com
Unanswered Questions and Challenges in this compound Research
Despite its importance, several aspects of this compound chemistry and biology remain to be fully understood, presenting exciting challenges and opportunities for future research.
A significant challenge lies in the complete elucidation of the enzyme-catalyzed reactions involved in the biosynthesis of this compound and its derivatives. d-nb.infoscispace.com While the spontaneous trimerization of Δ¹-piperideine is known to occur, the extent to which enzymes mediate and control this process in vivo is still an active area of investigation. everand.com Identifying and characterizing the specific enzymes responsible for the formation and subsequent metabolism of this compound is crucial for a complete understanding of alkaloid biosynthesis. d-nb.infoscispace.com The involvement of enzymes like diamine oxidase in the initial steps of the pathway is established, but the enzymes governing the later, more complex cyclization and rearrangement reactions are largely unknown. wiley-vch.de
The stereochemistry of this compound and the alkaloids derived from it is a critical aspect that requires further investigation. The formation of specific stereoisomers in biological systems suggests a high degree of stereocontrol, likely orchestrated by enzymes. rsc.org Understanding the mechanisms by which enzymes dictate the three-dimensional arrangement of atoms during the formation of this compound is a fundamental challenge. d-nb.infoscispace.com Theoretical calculations have begun to shed light on the energetic favorability of different stereoisomers, but experimental verification and the identification of the enzymatic machinery responsible for this control are still needed. nih.govmdpi.com
Elucidation of Enzyme-Catalyzed Reactions in Biosynthetic Pathways Involving this compound
Interdisciplinary Research Opportunities Related to this compound (e.g., Synthetic Biology, Plant Metabolism)
The study of this compound offers fertile ground for interdisciplinary research, bridging the gap between chemistry and biology.
Synthetic Biology: The elucidation of the biosynthetic pathway of this compound opens up opportunities in synthetic biology. nottingham.ac.uk By engineering microorganisms with the necessary enzymatic machinery, it may be possible to produce this compound and other valuable alkaloids in a sustainable and scalable manner. nottingham.ac.uk This approach could provide an alternative to the extraction of these compounds from plants, which can be inefficient and environmentally demanding.
Plant Metabolism: Further research into the role of this compound in plant metabolism is essential. scispace.com Understanding how the biosynthesis of this compound is regulated and integrated into the broader metabolic network of the plant will provide valuable insights into plant biochemistry and chemical ecology. scispace.com This knowledge could have applications in agriculture, for example, in developing crops with altered alkaloid profiles.
Q & A
Q. What ethical frameworks apply to this compound research involving animal or human models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analyses to minimize sample sizes. For human trials, pre-register protocols on ClinicalTrials.gov and obtain IRB approval. Disclose conflicts of interest (e.g., industry funding) in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
